molecular formula C16H19N5 B14384780 N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-68-1

N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14384780
CAS No.: 87594-68-1
M. Wt: 281.36 g/mol
InChI Key: CJSGVYDQGUMEQX-UHFFFAOYSA-N
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Description

N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a pentyl group attached to the nitrogen atom and a phenyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the following steps :

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the pyrazolopyrazine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactions and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrazine oxides.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of halogenated or alkylated pyrazolopyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways . The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds in the pyrazolopyrazine family :

    N-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the pentyl group, which may affect its biological activity and solubility.

    N-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Contains a methyl group instead of a pentyl group, leading to differences in steric and electronic properties.

    N-Pentyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.

Properties

CAS No.

87594-68-1

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-pentyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C16H19N5/c1-2-3-7-10-17-15-12-18-16-14(20-15)11-19-21(16)13-8-5-4-6-9-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,17,20)

InChI Key

CJSGVYDQGUMEQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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